(S)-4-ethyloxazolidin-2-one

Übersicht

Beschreibung

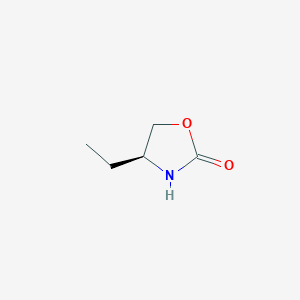

(S)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative, which has garnered significant interest in the field of organic chemistry due to its utility as a chiral auxiliary in asymmetric synthesis. The compound’s unique structure, featuring a five-membered ring with both nitrogen and oxygen atoms, imparts distinct stereochemical properties that are valuable in the synthesis of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-ethyloxazolidin-2-one typically involves the cyclization of amino alcohols with ethyl chloroformate. One common method starts with the amino alcohol (S)-2-amino-1-butanol, which undergoes cyclization in the presence of ethyl chloroformate and a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are critical to ensure the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of N-alkyl or N-acyl oxazolidinones.

Wissenschaftliche Forschungsanwendungen

(S)-4-ethyloxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into oxazolidinone derivatives has led to the development of new pharmaceuticals, particularly antibiotics like linezolid.

Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and intermediates for various applications.

Wirkmechanismus

The mechanism of action of (S)-4-ethyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in chemical reactions. This stereoselectivity is achieved through the spatial arrangement of the oxazolidinone ring, which influences the approach of reagents to the substrate. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.

Vergleich Mit ähnlichen Verbindungen

®-4-ethyloxazolidin-2-one: The enantiomer of (S)-4-ethyloxazolidin-2-one, used similarly as a chiral auxiliary.

(S)-4-phenyloxazolidin-2-one: Another oxazolidinone derivative with a phenyl group, used in asymmetric synthesis.

(S)-4-isopropyloxazolidin-2-one: An oxazolidinone with an isopropyl group, also employed as a chiral auxiliary.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in certain asymmetric syntheses where other oxazolidinone derivatives may not be as effective.

Biologische Aktivität

(S)-4-ethyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on recent studies and findings.

1. Antibacterial Activity

Oxazolidinones, including this compound, are primarily recognized for their antibacterial properties. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex essential for translation.

Research Findings

A study evaluating various oxazolidinone analogues demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.6 μg/mL to 12.5 μg/mL against resistant isolates . The study highlighted that only specific analogues showed activity, indicating the necessity for structural optimization to enhance efficacy.

The mechanism through which this compound operates involves:

- Inhibition of Protein Synthesis : By binding to the 23S rRNA of the 50S ribosomal subunit, it blocks the formation of the functional ribosome complex necessary for protein synthesis .

- Resistance Mechanisms : The presence of resistance genes such as mecA in MRSA complicates treatment options. mecA encodes a modified penicillin-binding protein that reduces the efficacy of beta-lactam antibiotics, necessitating alternative treatments like oxazolidinones .

3. Cytotoxicity Studies

Cytotoxicity assays are essential in determining the safety profile of this compound. Various methods have been employed to assess its effects on mammalian cell lines:

Cytotoxicity Assays

| Assay Type | Description | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measures cell viability based on metabolic activity | Widely used and reproducible | May interfere with test compounds |

| Colony Forming Unit (CFU) | Evaluates ability to form colonies post-treatment | Direct measure of survival | Time-consuming |

| Scratch Assay | Assesses cell migration and wound healing | Reflects physiological conditions | Requires careful setup |

In vitro studies have indicated that while some oxazolidinones exhibit low cytotoxicity against mammalian cells, comprehensive testing across various cell lines is necessary to confirm safety before clinical application .

Case Study: Antimicrobial Efficacy

A recent investigation into a series of oxazolidinone derivatives included this compound. The study found that this compound had comparable efficacy to established antibiotics like linezolid against several resistant bacterial strains. The researchers concluded that further modifications could enhance its potency and broaden its spectrum against other Gram-positive bacteria .

Eigenschaften

IUPAC Name |

(4S)-4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.